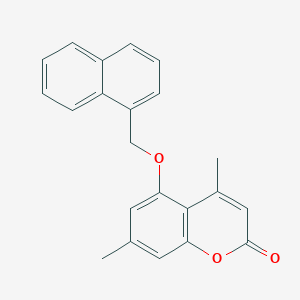
2-fluoro-N-3-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-3-pyridinylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is also known as F-PSB and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of F-PSB is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in various cellular processes, including inflammation and cancer cell growth. F-PSB has also been shown to induce apoptosis, programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
F-PSB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. F-PSB has also been shown to reduce the growth of cancer cells by inhibiting cell proliferation and inducing apoptosis. Additionally, F-PSB has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
F-PSB has several advantages for lab experiments, including its high purity and stability. It is also readily available and can be synthesized using various methods. However, F-PSB has limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
Future research on F-PSB could focus on its potential applications in the treatment of various diseases, including cancer and bacterial infections. Further studies could also investigate the mechanism of action of F-PSB and its interactions with other molecules. Additionally, research could focus on improving the solubility of F-PSB to make it more accessible for use in aqueous solutions.
Conclusion:
In conclusion, F-PSB is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It has been synthesized using various methods and has demonstrated anti-inflammatory, anti-cancer, and anti-bacterial properties. F-PSB has several advantages for lab experiments, including its high purity and stability, but also has limitations, including its low solubility in water. Future research on F-PSB could focus on its potential applications in the treatment of various diseases and improving its solubility for use in aqueous solutions.
Méthodes De Synthèse
The synthesis of F-PSB has been achieved using various methods, including the reaction of 2-fluorobenzenesulfonyl chloride with 3-pyridinylamine in the presence of a base. Another method involves the reaction of 2-fluorobenzenesulfonyl chloride with 3-pyridinylmethanamine. These methods have been optimized to produce high yields of F-PSB.
Applications De Recherche Scientifique
F-PSB has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. F-PSB has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has demonstrated significant cytotoxicity. It has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-fluoro-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-10-5-1-2-6-11(10)17(15,16)14-9-4-3-7-13-8-9/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXZXFHXFGLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(pyridin-3-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)

![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)

![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)
![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)
![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)


